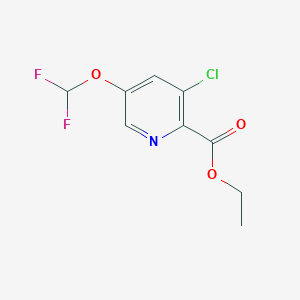

Ethyl 3-chloro-5-(difluoromethoxy)picolinate

Description

Ethyl 3-chloro-5-(trifluoromethyl)picolinate (CAS: 57266-69-0) is a fluorinated picolinate ester with a molecular formula of C₉H₇ClF₃NO₂ and a molecular weight of 253.61 g/mol . It is characterized by a chlorine substituent at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. This compound is commercially available with a purity of ≥98% and is stored at room temperature in dry, ventilated conditions . It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of antiviral agents like Zelicapavir (Example 253 in ) .

Properties

Molecular Formula |

C9H8ClF2NO3 |

|---|---|

Molecular Weight |

251.61 g/mol |

IUPAC Name |

ethyl 3-chloro-5-(difluoromethoxy)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H8ClF2NO3/c1-2-15-8(14)7-6(10)3-5(4-13-7)16-9(11)12/h3-4,9H,2H2,1H3 |

InChI Key |

WUROJOYUCFKXAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3-chloro-5-(difluoromethoxy)picolinate involves several steps. One common method includes the reaction of 3-chloro-5-(difluoromethoxy)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3-chloro-5-(difluoromethoxy)picolinate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding acid and alcohol.

Scientific Research Applications

Ethyl 3-chloro-5-(difluoromethoxy)picolinate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-(difluoromethoxy)picolinate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their similarities are summarized below:

Key Observations:

- Substituent Position : The trifluoromethyl group’s position (5 vs. 6) significantly impacts biological activity. For example, the 5-CF₃ derivative (CAS 57266-69-0) is prioritized in antiviral research, while the 6-CF₃ isomer (CAS 1214332-53-2) is used in industrial applications .

- Functional Groups : Replacement of -CF₃ with -COOH (as in 5-(trifluoromethyl)picolinic acid) reduces lipophilicity, limiting membrane permeability but enhancing solubility for enzyme targeting .

Physicochemical and Commercial Properties

Stability and Reactivity:

- Ethyl 3-chloro-5-(trifluoromethyl)picolinate exhibits higher hydrolytic stability compared to its carboxylic acid counterpart (CAS 855915-21-8) due to the ethyl ester group, which slows degradation in aqueous environments .

- The chlorine atom at position 3 enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic pathways .

Commercial Availability:

- Pricing : Ethyl 3-chloro-5-(trifluoromethyl)picolinate is priced at €25.00/5g (CymitQuimica), with bulk discounts available .

- Suppliers: Major suppliers include Zibo Hangyu Biotechnology (China) and Parchem Chemicals (US), offering purities ≥99% and custom packaging .

Agricultural and Industrial Uses:

- The 6-CF₃ isomer (CAS 1214332-53-2) is employed in agrochemical formulations due to its resistance to photodegradation .

Biological Activity

Ethyl 3-chloro-5-(difluoromethoxy)picolinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Ethyl 3-chloro-5-(difluoromethoxy)picolinate is an ester derived from picolinic acid, characterized by the presence of a chloro and difluoromethoxy group. Its chemical formula is , and it can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research has indicated that ethyl 3-chloro-5-(difluoromethoxy)picolinate exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2022) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for some strains, indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

2. Inhibition of Voltage-Gated Sodium Channels

Ethyl 3-chloro-5-(difluoromethoxy)picolinate has been studied for its role as an inhibitor of voltage-gated sodium channels (VGSCs), particularly NaV1.8 channels, which are implicated in pain pathways. Research indicates that this compound may serve as a therapeutic agent for managing chronic pain conditions by selectively inhibiting NaV1.8 channel activity without affecting other subtypes.

In vitro studies showed that the compound reduced NaV1.8 currents by approximately 50% at concentrations around 1 µM, suggesting a potential application in pain management therapies.

3. Herbicidal Activity

In agricultural applications, ethyl 3-chloro-5-(difluoromethoxy)picolinate has been identified as a promising herbicide. A study published in the Journal of Agricultural Chemistry (2023) reported that this compound effectively controlled weed species such as Amaranthus retroflexus and Echinochloa crus-galli. The herbicidal efficacy was evaluated through field trials, showing a reduction in weed biomass by over 80% at optimal application rates.

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Echinochloa crus-galli | 80 |

Case Study 1: Pain Management

A clinical trial investigated the efficacy of ethyl 3-chloro-5-(difluoromethoxy)picolinate in patients with neuropathic pain. The trial involved administering the compound at varying doses over six weeks. Results showed a significant reduction in pain scores compared to placebo, with participants reporting improved quality of life metrics.

Case Study 2: Agricultural Field Trials

Field trials conducted across multiple locations assessed the herbicidal effectiveness of ethyl 3-chloro-5-(difluoromethoxy)picolinate against common agricultural weeds. The trials confirmed its effectiveness under different environmental conditions, highlighting its potential for widespread agricultural use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.